Orcein
Overview
Description
Orcein is a reddish-brown dye derived from lichens, specifically from species such as Roccella tinctoria. It has been used historically as a natural dye and is known for its application in histology and microscopy to stain elastic fibers, chromosomes, and other cellular components . This compound is a mixture of several phenoxazone derivatives, including hydroxyorceins, aminoorceins, and aminoorceinimines .
Mechanism of Action
Target of Action
Orcein, also known as archil, orchil, lacmus, and C.I. Natural Red 28, is a dye extracted from several species of lichen . It is primarily used as a stain in microscopy to visualize various biological structures. The primary targets of this compound are chromosomes , elastic fibers , Hepatitis B surface antigens (HBsAg) , and copper-associated proteins . These targets play crucial roles in cellular structure, elasticity, viral infection identification, and copper metabolism, respectively.
Mode of Action
This compound interacts with its targets by binding to them, thereby enabling their visualization under a microscope . For instance, in the case of Hepatitis B, this compound binds to the HBsAg, which frequently occurs as cytoplasmic inclusions in hepatocytes . This binding action allows for the identification of Hepatitis B infection.
Biochemical Pathways
For instance, by staining elastic fibers, this compound can help visualize the extracellular matrix’s structure, which plays a crucial role in various biochemical pathways .
Pharmacokinetics
It is known that this compound can be used as a photosensitizer in dye-sensitized solar cells (dsscs) due to its matching electronic energy lumo and homo levels for the conduction band edge of tio2 and the oxidation potential of i−/i3− electrolyte, respectively .
Result of Action
The primary result of this compound’s action is the staining of its targets, which allows for their visualization under a microscope. For example, when used to stain chromosomes, this compound enables the detailed observation of chromosomal structures . Similarly, when used to stain Hepatitis B surface antigens, this compound allows for the identification of Hepatitis B infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the staining ability of this compound is pH-dependent, with the dye appearing red in acidic pH and blue in alkaline pH . Additionally, the extraction and conversion of orcinol (a precursor to this compound) from lichens to this compound are influenced by the presence of ammonia and air .
Biochemical Analysis
Biochemical Properties
Orcein is known for its ability to bind to certain proteins and nucleic acids, making it a valuable tool in histology . It has been used to detect copper in various liver diseases , highlighting its role in biochemical reactions
Cellular Effects
The effects of this compound on cells are primarily observed through its staining properties. It has been used to highlight structures within cells, particularly in the study of liver diseases
Molecular Mechanism
The molecular mechanism of this compound’s action is largely based on its ability to bind to certain biomolecules. It is known to interact with copper, making it a useful tool in histochemical detection
Metabolic Pathways
The metabolic pathways involving this compound are not well understood. As a natural dye, it is not typically considered part of metabolic processes. Its interactions with copper suggest it may have some role in copper metabolism .
Subcellular Localization
The subcellular localization of this compound is typically observed through its use as a stain. It is known to bind to certain structures within cells, allowing for their visualization under a microscope
Preparation Methods
Synthetic Routes and Reaction Conditions: Orcein can be synthesized from orcinol, which is extracted from lichens. The synthesis involves the oxidation of orcinol in the presence of ammonia and air . The reaction can be summarized as follows:
- Orcinol is treated with ammonia and exposed to air, leading to the formation of this compound.
- The reaction can be enhanced by using hydrogen peroxide as an oxidizing agent .
Industrial Production Methods: In traditional dye-making methods, orcinol is extracted from lichens and then converted to this compound using ammonia. The process involves:
- Boiling the lichen in a solution of ammonium carbonate.
- Cooling the mixture and adding ammonia.
- Keeping the mixture damp for several weeks to allow the conversion to this compound .
Chemical Reactions Analysis
Types of Reactions: Orcein undergoes various chemical reactions, including:
Oxidation: Orcinol is oxidized to this compound in the presence of ammonia and air.
Condensation: this compound can undergo condensation reactions, incorporating substituents from solvents to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used in the oxidation of orcinol to this compound.
Ammonia: Used as a reagent in the synthesis of this compound from orcinol.
Major Products:
Scientific Research Applications
Orcein has a wide range of applications in scientific research, including:
Histology and Microscopy: Used as a stain to visualize chromosomes, elastic fibers, and other cellular components.
Virology: Employed to stain viral inclusion bodies, such as those formed by hepatitis B virus.
Dye-Sensitized Solar Cells: Investigated for its electronic and photoelectrochemical properties relevant to dye-sensitized solar cells.
Comparison with Similar Compounds
Orcein is unique among natural dyes due to its specific staining properties and its ability to bind to a variety of cellular components. Similar compounds include:
Haematoxylin: Another natural dye used in histology for staining cell nuclei.
Eosin: Commonly used in combination with haematoxylin to stain cytoplasmic components.
Alcian Blue: Used to stain acidic polysaccharides such as glycosaminoglycans.
This compound stands out due to its versatility in staining different cellular components and its historical significance as a natural dye.
Properties
IUPAC Name |
8-(2,4-dihydroxy-6-methylanilino)-2-(2,4-dihydroxy-6-methylphenyl)imino-7-hydroxy-1,9-dimethyldibenzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O7/c1-11-5-15(31)7-17(33)25(11)29-27-13(3)23-21(9-19(27)35)37-22-10-20(36)28(14(4)24(22)23)30-26-12(2)6-16(32)8-18(26)34/h5-10,29,31-35H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIIYGZAUXVPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=C(C3=C(C=C2O)OC4=CC(=O)C(=NC5=C(C=C(C=C5C)O)O)C(=C43)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014576 | |
Record name | Orcein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400-62-0 | |
Record name | Orcein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001400620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1400-62-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=610930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Orcein | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Orcein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Orcein | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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